2-[(4-ALLYL-5-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,6-DIETHYLPHENYL)ACETAMIDE
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a 1,2,4-triazole ring, which is a common motif in many pharmaceutical drugs, suggesting it may interact with a variety of biological targets .
Mode of Action
The presence of the 1,2,4-triazole ring suggests that it could potentially form hydrogen bonds with its target, leading to changes in the target’s function .
Biochemical Pathways
Compounds containing a 1,2,4-triazole ring have been found to interact with a variety of biochemical pathways .
Result of Action
Given the presence of the 1,2,4-triazole ring, it is likely that the compound could have a wide range of effects depending on its specific target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-ALLYL-5-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,6-DIETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[(4-ALLYL-5-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,6-DIETHYLPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE
- 2-[(4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
- 2-[(4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE
Uniqueness
Compared to similar compounds, 2-[(4-ALLYL-5-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,6-DIETHYLPHENYL)ACETAMIDE stands out due to its unique combination of functional groups and structural features.
Properties
IUPAC Name |
2-[(5-cyclohexyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4OS/c1-4-15-27-22(19-11-8-7-9-12-19)25-26-23(27)29-16-20(28)24-21-17(5-2)13-10-14-18(21)6-3/h4,10,13-14,19H,1,5-9,11-12,15-16H2,2-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPASYKHCRSCZAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NN=C(N2CC=C)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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